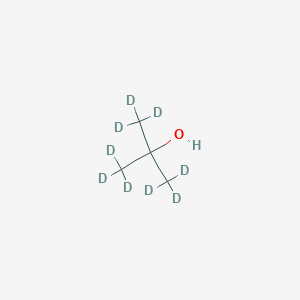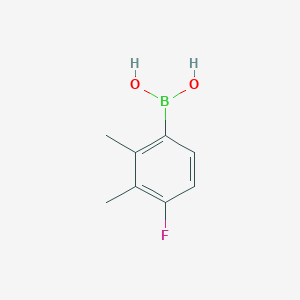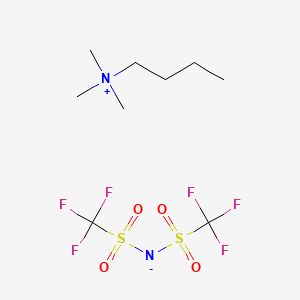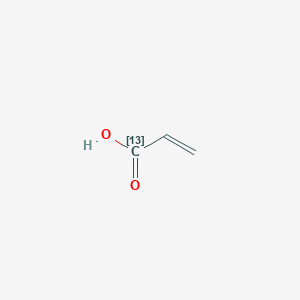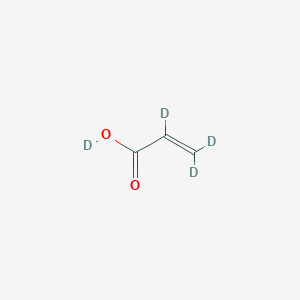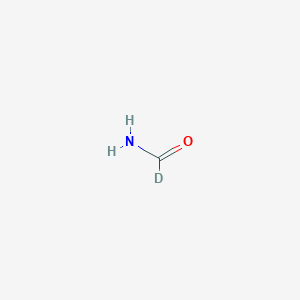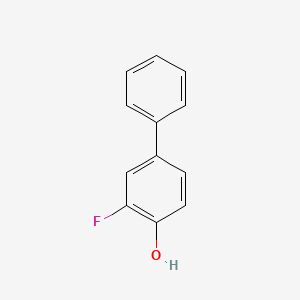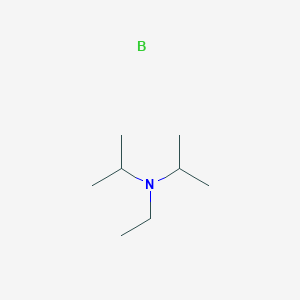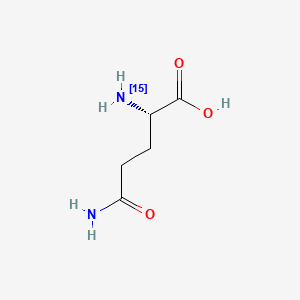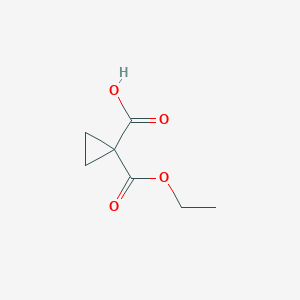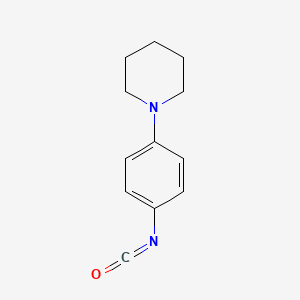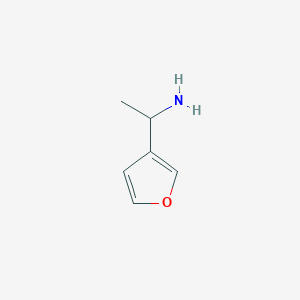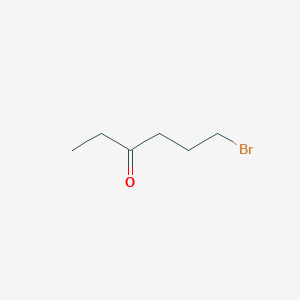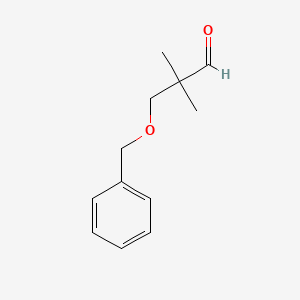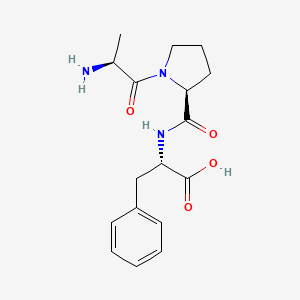
H-Ala-Pro-Phe-OH
Descripción general
Descripción
The dipeptide alanylphenylalanine, known as H-Ala-Phe-OH, is a compound consisting of two amino acids, alanine (Ala) and phenylalanine (Phe), connected by a peptide bond. The structure and properties of this dipeptide have been studied in various contexts, including its ability to form hydrogen bonds, its reaction with radicals, and its coordination chemistry with metals such as gold (Au) and copper (Cu) .
Synthesis Analysis
The synthesis of H-Ala-Phe-OH and its derivatives has been explored in the context of its coordination ability with Au(III). The dipeptide and its hydrochloride form have been structurally characterized using a combination of quantum chemical calculations, spectroscopy, and X-ray diffraction analysis. The coordination with Au(III) involves a bidentate manner via the oxygen atom of the carboxylate group and the nitrogen of the amide group after deprotonation of the NH-group .
Molecular Structure Analysis
The molecular structure of H-Ala-Phe-OH is influenced by its intramolecular hydrogen bonding capabilities. Studies have shown that the presence of phenylalanine can affect the hydrogen bond network within peptides, as seen in the comparison between Pro-Ala-Pro and Pro-Phe-Pro tripeptides. The network of hydrogen bonds and the resulting ring strains have been characterized using atoms in molecule (AIM) analyses, revealing that seven-membered rings are the most energetically favored .
Chemical Reactions Analysis
Chemical reactions involving H-Ala-Phe-OH can be influenced by the presence of radicals such as the hydroxyl radical (•OH). The reaction coordinates of hydrogen abstraction by •OH from different conformations of amino acid residues have been computed, showing that such radicals can initiate conformational changes in amino acid residues, potentially leading to peptide unfolding. This mechanism has implications for diseases involving peptide misfolding, such as Alzheimer's disease .
Physical and Chemical Properties Analysis
The physical and chemical properties of H-Ala-Phe-OH are closely related to its hydration energies and its interaction with metal ions. Sequential hydration thermochemical data for protonated amino acids, including phenylalanine, indicate that hydration bond energies decrease with the number of water molecules, and the first few water molecules bind to specific groups on the amino acid . The coordination ability of H-Ala-Phe-OH with metals, as demonstrated with Au(III), shows that the dipeptide can form stable complexes with a planar geometry for the metal center .
Aplicaciones Científicas De Investigación
Peptide Chemistry and Drug Development
H-Ala-Pro-Phe-OH, as a tripeptide, plays a significant role in peptide chemistry and the development of potential therapeutic drugs. Okada (2009) delves into peptide chemistry, highlighting the utility of specific amino acids and peptides, including H-Ala-Pro-Phe-OH, in developing novel drug candidates. These peptides have been pivotal in understanding the structure-activity relationships of various hormones and enzymes, leading to the synthesis of specific inhibitors and receptor agonists with therapeutic potential. This research opens up avenues for developing drugs targeting opioid receptors, showcasing the peptide's significance in creating new treatments for conditions like ethanol addiction (Okada, 2009).
Enzymatic Studies and Biomedical Applications
Another dimension of H-Ala-Pro-Phe-OH's application is in enzymatic studies, where it serves as a substrate or inhibitor to study various proteases. Saulnier et al. (1990) discuss the enzyme Pseudomonas aeruginosa elastase, which exhibits specificity for hydrophobic amino acids like those in H-Ala-Pro-Phe-OH. Understanding these interactions helps in elucidating the enzyme's mechanism of action and its role in bacterial infectivity, pointing to potential biomedical applications in treating infections caused by Pseudomonas aeruginosa (Saulnier, Rayssiguie, & Wallach, 1990).
Safety And Hazards
Safety data sheets provide information on the safety and hazards of chemicals like H-Ala-Pro-Phe-OH. For instance, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .
Direcciones Futuras
The future directions of research on peptides like H-Ala-Pro-Phe-OH could involve further exploration of their self-assembly into nanostructures and hydrogels . Additionally, the Phe-Phe motif, found in peptides like H-Ala-Pro-Phe-OH, has gained popularity as a minimalist building block for such self-assembly .
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-11(18)16(22)20-9-5-8-14(20)15(21)19-13(17(23)24)10-12-6-3-2-4-7-12/h2-4,6-7,11,13-14H,5,8-10,18H2,1H3,(H,19,21)(H,23,24)/t11-,13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGWOTQMUKYZIE-UBHSHLNASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Ala-Pro-Phe-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



